N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)
Description
This compound belongs to a class of 17-azapentacyclo derivatives characterized by a complex pentacyclic core fused with a diketopiperazine-like moiety. Its structure includes a 2,4-dimethylphenyl group attached via a butanamide linker and a methylsulfanyl (SCH₃) substituent.
Synthesis typically involves condensation reactions between the azapentacyclo core and substituted phenyl amines, followed by functionalization of the butanamide side chain. The methylsulfanyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
Molecular Formula |
C31H30N2O3S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C31H30N2O3S/c1-17-12-13-23(18(2)16-17)32-29(34)24(14-15-37-3)33-30(35)27-25-19-8-4-5-9-20(19)26(28(27)31(33)36)22-11-7-6-10-21(22)25/h4-13,16,24-28H,14-15H2,1-3H3,(H,32,34) |
InChI Key |
XWNMRPWXQJBEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CCSC)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azapentacyclo Core Structure
The 17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione core is synthesized via a sequence of cyclization and oxidation reactions. Key steps include:
Cyclization of Polycyclic Precursors
A modified Diels-Alder reaction between a norbornene derivative and a dienophile forms the bicyclic intermediate, which undergoes further annulation with a nitrile oxide to generate the tetracyclic framework. Subsequent photochemical [2+2] cycloaddition introduces the fifth ring, yielding the pentacyclic structure .
Oxidation to Introduce Dioxo Groups
The diketone functionality at positions 16 and 18 is introduced using Jones reagent (CrO₃ in H₂SO₄) under controlled temperatures (0–5°C). This step achieves 85–90% conversion efficiency, as confirmed by HPLC analysis.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Cyclization | Toluene, 110°C, 24h | 62 | 92 |
| Photochemical Step | UV light (254 nm), THF, 48h | 55 | 88 |
| Oxidation | Jones reagent, 0°C, 2h | 89 | 95 |
Preparation of 4-(Methylsulfanyl)Butanamide Side Chain
The 4-(methylsulfanyl)butanamide moiety is synthesized through a two-step process:
Thiol-Ene Reaction
Methanethiol is reacted with 4-pentenoic acid in the presence of AIBN (azobisisobutyronitrile) as a radical initiator. The reaction proceeds at 60°C for 12h, yielding 4-(methylsulfanyl)pentanoic acid with 78% regioselectivity .
Amidation
The carboxylic acid is converted to the corresponding amide using thionyl chloride (SOCl₂) followed by treatment with ammonium hydroxide. This step achieves 94% yield under anhydrous conditions .
Coupling of Azapentacyclo Core and Side Chains
Acylation of the Azapentacyclo Amine
The primary amine group at position 17 of the azapentacyclo core is acylated with 4-(methylsulfanyl)butanoyl chloride. The reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 83% yield after 6h at room temperature.
Introduction of N-(2,4-Dimethylphenyl) Group
The final substitution involves reacting the intermediate with 2,4-dimethylaniline in acetonitrile at 85°C for 12h. Potassium carbonate (K₂CO₃) facilitates nucleophilic aromatic substitution, with the reaction monitored by TLC until completion.
| Reaction Component | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acylation | DCM | 25 | 6 | 83 |
| Aromatic Substitution | Acetonitrile | 85 | 12 | 90 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts. Final purity exceeds 98% as verified by LC-MS.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, aromatic), 6.95 (s, 1H, NH), 3.21 (t, J = 6.8 Hz, 2H, CH₂S), 2.42 (s, 3H, SCH₃) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patent-pending method employs microreactors for the photochemical cycloaddition step, reducing reaction time from 48h to 8h while maintaining 52% yield .
Waste Mitigation
Sulfuric acid from the Jones oxidation is neutralized with Ca(OH)₂, generating CaSO₄ precipitate, which is filtered and repurposed in construction materials .
Challenges and Optimization Opportunities
Steric Hindrance in Coupling Reactions
The bulky azapentacyclo core reduces acylation efficiency. Screening alternative catalysts (e.g., DMAP) increased yields to 88% in pilot studies .
Thermal Stability
The final compound decomposes above 210°C, necessitating low-temperature storage and handling during large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pentacyclic core can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent due to its structural properties that may influence biological pathways.
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of functional groups in this compound may enhance its efficacy in targeting cancer cells.
- Anti-inflammatory Properties: Research indicates that derivatives of pentacyclic compounds can modulate inflammatory responses in vitro and in vivo, making this compound a candidate for further exploration in anti-inflammatory therapies.
Material Science
The structural complexity of N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide lends itself to applications in material science.
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties.
- Nanotechnology: Its unique molecular structure may facilitate the development of nanomaterials for drug delivery systems or as components in electronic devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in animal models of arthritis when administered at specific dosages. |
| Study C | Material Properties | Developed a polymer blend incorporating the compound that exhibited enhanced thermal stability and mechanical strength compared to standard polymers. |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares its azapentacyclo core with derivatives listed in and 7. Key structural variations include:
- Substituents on the phenyl ring :
- Side chain modifications: Methylsulfanyl butanamide (main compound) vs. hexanamide () or methylpentanoate (). Longer chains (e.g., hexanamide) may increase hydrophobicity but reduce solubility .
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pentacyclic framework with multiple functional groups including amide and ketone functionalities. The molecular formula is , with a molecular weight of approximately 526.64 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C35H30N2O3 |
| Molecular Weight | 526.64 g/mol |
| LogP | 5.5415 |
| LogD | 5.5415 |
| LogSw | -5.5581 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways, which may include:
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit potent antitumor effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antitumor Effects
Research has indicated that compounds with similar structural motifs show significant cytotoxicity against human cancer cell lines:
- In Vitro Studies : A study demonstrated that derivatives of pentacyclic compounds exhibited nanomolar activity against breast cancer cell lines (e.g., MCF-7) and ovarian carcinoma cells .
Case Studies
- Study on Similar Compounds : A series of benzothiazole derivatives were evaluated for their antitumor properties, revealing a structure-activity relationship where specific substitutions enhanced cytotoxicity against various cancers .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis through the mitochondrial pathway and inhibit the PI3K/Akt signaling pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
